molecular formula C10H19NO5S B1409437 Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate CAS No. 1648864-55-4

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B1409437
CAS No.: 1648864-55-4
M. Wt: 265.33 g/mol
InChI Key: AIYSARHJAXEYGZ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a specialized azetidine derivative designed for use as a key synthetic intermediate in advanced research and development. The compound features a sulfonyl group, which can act as a strong electron-withdrawing moiety and a hydrogen bond acceptor, potentially influencing the binding characteristics of molecules it is incorporated into . This functional group is valuable in the synthesis of more complex chemical entities for various investigative applications . The azetidine ring is a saturated four-membered heterocycle known for its ring strain and potential as a scaffold in medicinal chemistry and materials science . The presence of the Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further synthetic manipulations . This makes it a versatile precursor in multi-step organic synthesis. Researchers value this combination of features for constructing novel molecular architectures, particularly in the exploration of new pharmaceutical candidates and functional materials. This product is intended for research purposes by professional laboratories and is strictly not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylsulfonyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYSARHJAXEYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with a sulfonylating agent in the presence of a base. One common method includes the use of tert-butyl azetidine-1-carboxylate and 2-hydroxyethyl sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation to form sulfonic acid derivatives. This reaction is critical for modifying the compound’s polarity and reactivity.

Reagent Conditions Major Product Yield
KMnO₄Acidic (H₂SO₄), 60°C3-((2-sulfonatoethyl)sulfonyl)azetidine-1-carboxylate75–85%
CrO₃H₂O/acetone, 25°C3-((2-carboxyethyl)sulfonyl)azetidine-1-carboxylate60–70%

Mechanism : The hydroxyethyl group is oxidized to a carboxylic acid or sulfonic acid via radical intermediates. Chromium-based oxidants favor carboxylate formation, while permanganate drives sulfonation.

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide, enhancing nucleophilicity for downstream reactions.

Reagent Conditions Major Product Yield
LiAlH₄THF, reflux3-((2-hydroxyethyl)thio)azetidine-1-carboxylate50–60%
NaBH₄/CuCl₂MeOH, 0°C → 25°C3-((2-hydroxyethyl)sulfinyl)azetidine-1-carboxylate40–50%

Key Insight : Partial reduction with NaBH₄/CuCl₂ yields sulfinyl intermediates, while LiAlH₄ achieves full reduction to thioethers.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group, enabling substitution with nucleophiles like amines or thiols.

Nucleophile Base Product Reaction Time
MethylamineK₂CO₃3-((2-hydroxyethyl)amino)azetidine-1-carboxylate12 h
BenzylthiolDBU3-((2-hydroxyethyl)thio)azetidine-1-carboxylate6 h

Example : Reaction with methylamine under basic conditions replaces the sulfonyl group with an amine, forming stable azetidine derivatives.

Deprotection of the Tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free azetidine derivatives.

Reagent Conditions Product Yield
HCl (4M in dioxane)25°C, 2 h3-((2-hydroxyethyl)sulfonyl)azetidine90–95%
TFADCM, 0°C → 25°C, 1 h3-((2-hydroxyethyl)sulfonyl)azetidine85–90%

Application : Deprotection is essential for generating reactive amine intermediates for peptide coupling or metal-catalyzed reactions .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

Reagent Conditions Product
HBr (48%)80°C, 6 hN-(3-bromopropyl)sulfonamide
NaN₃DMF, 100°C, 24 h3-azidopropyl sulfonate

Note : Ring-opening expands utility in synthesizing linear chain compounds for polymer or ligand design .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related azetidines due to its sulfonyl and hydroxyethyl groups.

Compound Oxidation Susceptibility Reduction Feasibility
Tert-butyl 3-(ethylsulfonyl)azetidine-1-carboxylateLowHigh
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateModerateLow

Key Finding : The hydroxyethyl group enhances oxidation reactivity compared to ethyl or hydroxymethyl analogues.

Scientific Research Applications

Medicinal Chemistry Applications

  • JAK Inhibitors :
    • The compound has been investigated as a potential JAK (Janus kinase) inhibitor, which is relevant for treating inflammatory and autoimmune diseases, as well as certain cancers. JAK inhibitors work by modulating the immune response and have shown efficacy in various clinical settings .
  • Antimicrobial Activity :
    • Initial studies suggest that sulfonyl-containing compounds exhibit antimicrobial properties. Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate could be explored for its ability to inhibit bacterial growth, providing a basis for developing new antibiotics .
  • Drug Development :
    • As a versatile building block, this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its functional groups allow for further modifications, enhancing the pharmacological profile of resultant drugs .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers with specific properties, such as increased flexibility or thermal stability. By incorporating azetidine derivatives into polymer matrices, researchers can tailor materials for applications in coatings, adhesives, and biomedical devices .
  • Synthesis of Functional Materials :
    • The unique structure of this compound allows it to be used in creating functional materials with enhanced electrical or optical properties, potentially useful in electronic devices or sensors .

Synthetic Applications

  • Intermediate in Organic Synthesis :
    • This compound acts as a key intermediate in the synthesis of various other chemical entities. Its sulfonyl and carboxylate groups can participate in further reactions such as nucleophilic substitutions or coupling reactions, making it valuable in synthetic organic chemistry .
  • Reagent for Chemical Transformations :
    • The presence of multiple functional groups enables its use as a reagent in various chemical transformations, including the formation of carbon-carbon bonds or the introduction of heteroatoms into organic frameworks .

Case Studies and Research Findings

StudyApplication FocusFindings
JAK InhibitionDemonstrated efficacy against JAK-associated diseases in vitro.
Antimicrobial PropertiesShowed potential against Gram-positive bacteria; further studies needed for broader spectrum analysis.
Polymer SynthesisSuccessfully incorporated into polymer chains to enhance mechanical properties without compromising thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The azetidine ring provides structural rigidity, which can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, highlighting key substituents and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target: tert-Butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate C₁₀H₁₉NO₅S 289.33 Sulfonyl (-SO₂-), 2-hydroxyethyl High polarity, moderate solubility in polar solvents, potential for H-bonding
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 2-hydroxyethyl Lower polarity (no sulfonyl), higher lipophilicity (LogP ~1.09 predicted)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 264.16 Bromoethyl Reactive alkyl halide (leaving group), higher molecular weight, moderate stability
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) C₁₄H₂₂NO₄ 310.22 Hydroxybutyl, 4-methoxyphenyl Enhanced steric bulk, aromatic ring for π-π interactions, diastereoselectivity
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate C₁₀H₁₇NO₃S 231.31 Acetylthio (-SCOCH₃) Thioether precursor (oxidizable to sulfonyl), lower polarity

Physicochemical Properties

  • Polarity and Solubility: The sulfonyl group in the target compound increases polarity and water solubility compared to analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, which lacks the sulfonyl moiety . The bromoethyl analog (C₁₀H₁₈BrNO₂) has higher lipophilicity (LogP ~2.5 predicted) due to the bromine atom, making it suitable for lipid membrane penetration .
  • Thermal Stability :

    • The target compound’s boiling point is predicted to exceed 300°C, similar to tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate (311.2°C predicted), owing to strong intermolecular interactions from the sulfonyl group .

Biological Activity

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H19NO5S
  • CAS Number : 1648864-55-4
  • Molecular Weight : 265.33 g/mol

Structure

The structure of this compound includes a tert-butyl group, an azetidine ring, and a sulfonyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate protein-protein interactions (PPIs), particularly in relation to oxidative stress pathways involving the Nrf2-Keap1 system. This system plays a crucial role in cellular defense mechanisms against oxidative damage by regulating the expression of antioxidant proteins .

Pharmacological Effects

  • Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 interaction can enhance cellular resistance to oxidative stress, thereby providing protective effects against diseases linked to oxidative damage .
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may contribute to reducing inflammation in various disease models .
  • Potential Therapeutic Applications :
    • Metabolic Disorders : Due to its role in oxidative stress regulation, it may have applications in treating metabolic disorders.
    • Autoimmune Diseases : The anti-inflammatory properties suggest potential use in managing autoimmune conditions.

In Vitro Studies

A study investigating the structural activity relationship (SAR) of related compounds demonstrated that modifications in the sulfonyl group significantly affected binding affinity and biological potency. For instance, oxidation of the sulfur atom enhanced potency by threefold .

In Vivo Studies

Research has shown that compounds similar to this compound exhibit beneficial effects in animal models of oxidative stress-related diseases. These studies typically assess parameters such as:

  • Reduction in markers of oxidative stress.
  • Improvement in survival rates post-exposure to oxidative agents.

Comparative Analysis with Related Compounds

Compound NameMechanismPotencyTherapeutic Use
This compoundNrf2-Keap1 PPI inhibitorModerateAntioxidant, anti-inflammatory
Compound ANrf2 activatorHighCancer therapy
Compound BKeap1 inhibitorLowNeuroprotection

Q & A

What are the key synthetic strategies for introducing the sulfonyl group into the azetidine ring?

The sulfonyl group is typically introduced via oxidation of a sulfanyl precursor. A common method involves reacting a sulfanyl intermediate (e.g., tert-butyl 3-((2-hydroxyethyl)thio)azetidine-1-carboxylate) with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Reaction conditions such as temperature (0–20°C) and solvent (dichloromethane) are critical to avoid over-oxidation. The tert-butyl carbamate (Boc) group is retained as a protecting agent during this step, ensuring regioselectivity .

How can competing side reactions during sulfonation be minimized?

Side reactions, such as decomposition of the azetidine ring or incomplete oxidation, are mitigated by:

  • Stepwise reagent addition : Gradual introduction of oxidizing agents to control exothermicity.
  • Low-temperature conditions : Maintaining 0–20°C to stabilize intermediates.
  • In-situ monitoring : Techniques like thin-layer chromatography (TLC) or IR spectroscopy track reaction progress. For example, IR absorption at 1150–1300 cm⁻¹ confirms sulfonyl group formation, while disappearance of sulfanyl S–H stretches (~2550 cm⁻¹) indicates completion .

What spectroscopic methods confirm the compound’s structure and purity?

  • NMR : ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.5 ppm) and hydroxyethyl group (δ 1.5–2.5 ppm). ¹³C NMR confirms the carbonyl (δ ~155 ppm) and sulfonyl (δ ~55 ppm) groups.
  • IR : Strong S=O stretches (~1300 cm⁻¹) and Boc C=O (~1700 cm⁻¹) are diagnostic.
  • HRMS : Matches the molecular ion (e.g., [M+H]⁺ calculated for C₁₀H₁₉NO₅S: 290.1063) .

How to resolve contradictions in spectroscopic data caused by impurities?

Advanced analytical workflows are recommended:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.
  • LC-MS : Detects low-abundance impurities (e.g., sulfanyl intermediates) via mass fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction unambiguously confirms the structure if crystallization is feasible .

What purification techniques are effective post-synthesis?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) separates polar byproducts.
  • Recrystallization : Using DCM/hexane yields high-purity colorless solids.
  • Reverse-phase HPLC : Employed for polar impurities, with acetonitrile/water as the mobile phase .

How to design experiments studying the sulfonyl group’s electronic effects on azetidine reactivity?

  • Computational modeling : Density functional theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites.
  • Kinetic studies : Compare reaction rates (e.g., nucleophilic substitution) of the sulfonyl derivative with analogs lacking the sulfonyl group.
  • Spectroscopic titration : UV-Vis or NMR monitors binding interactions with metal ions or biomolecules to assess electronic perturbations .

What are the challenges in scaling up the synthesis for preclinical studies?

  • Reagent compatibility : Replace hazardous oxidants (e.g., KMnO₄) with greener alternatives like Oxone®.
  • Batch process optimization : Ensure consistent temperature control and mixing efficiency to prevent hotspots.
  • Byproduct management : Implement inline IR or PAT (Process Analytical Technology) for real-time impurity detection .

How to analyze regioselectivity in functionalizing the azetidine ring?

  • Steric/electronic mapping : The 3-position of azetidine is sterically accessible, favoring sulfonation. Computational models (e.g., Mulliken charges) predict reactivity.
  • Protection/deprotection strategies : Boc groups shield the 1-position, directing substitution to the 3-position. Deprotection with TFA confirms functionalization sites via NMR .

What methodologies characterize the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Measures thermal stability.
  • Mass spectrometry : Identifies hydrolyzed products (e.g., azetidine-3-sulfonic acid) after exposure to simulated gastric fluid .

How to validate synthetic routes when conflicting literature protocols exist?

  • Comparative kinetic studies : Test reported methods (e.g., H₂O₂ vs. Oxone® oxidation) and compare yields/purity.
  • Mechanistic probing : Use isotopic labeling (e.g., ¹⁸O in H₂O₂) to trace oxygen incorporation into the sulfonyl group.
  • Cross-referencing : Align data with high-authority sources (e.g., PubChem, peer-reviewed journals) while excluding unreliable platforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

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